2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Overview
Description
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound of interest is related to a class of chemicals involved in various synthetic and analytical applications in chemistry. For example, the synthesis of 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate involves esterification reactions and ring cleavage, showcasing the compound's utility in complex chemical synthesis processes (Kowiel et al., 2012). These findings highlight the role of such compounds in advancing synthetic chemistry, particularly in the development of new heterocyclic compounds with potential biological activities.
Antioxidant Activity
In the realm of biological activities, compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is structurally similar to the compound , have been synthesized and evaluated for their antioxidant properties. Notably, some derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, underscoring the potential of these compounds in oxidative stress-related research and therapeutic applications (El‐Mekabaty, 2015).
Corrosion Inhibition
Another intriguing application is in the field of materials science, where pyrazoline derivatives, structurally related to the compound of interest, have been studied as corrosion inhibitors for mild steel in acidic media. The studies demonstrated high inhibition efficiency and adherence to the Langmuir adsorption isotherm, indicating the compounds' potential as protective agents against metal corrosion (Lgaz et al., 2018).
Luminescence and Optical Applications
Furthermore, the electronic and redox properties of pyrazolo[1,5-c]pyrido[1,2-a]quinazoline derivatives, which share a similar heterocyclic core with the compound , have been explored for luminescence applications. The compounds exhibited significant absorption spectra and fluorescence quantum yields, suggesting their potential use in optical materials and devices (Acosta et al., 2017).
Properties
IUPAC Name |
2-(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c11-8(12)3-7-5-4-15(13,14)2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBIWYKJKHPLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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